molecular formula C16H13ClN2O B14695403 [5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)phenyl](phenyl)methanone CAS No. 23864-92-8

[5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)phenyl](phenyl)methanone

Cat. No.: B14695403
CAS No.: 23864-92-8
M. Wt: 284.74 g/mol
InChI Key: VOLQKIUWZXBTNB-UHFFFAOYSA-N
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Description

5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)phenylmethanone is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)phenylmethanone typically involves multi-step organic reactions. One common method includes the chlorination of a phenyl ring followed by the introduction of the imidazole group through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the imidazole ring or other parts of the molecule.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with various biological targets.

Medicine

In medicine, 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)phenylmethanone has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce active pharmaceutical ingredients with therapeutic effects.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)phenylmethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The chloro-substituted phenyl ring may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)phenylmethanone: is similar to other imidazole-containing compounds, such as histamine and cimetidine.

    Histamine: A naturally occurring compound involved in immune responses.

    Cimetidine: A pharmaceutical compound used to treat ulcers and acid reflux.

Uniqueness

The uniqueness of 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)phenylmethanone lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

23864-92-8

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

[5-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-phenylmethanone

InChI

InChI=1S/C16H13ClN2O/c17-12-6-7-13(16-18-8-9-19-16)14(10-12)15(20)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19)

InChI Key

VOLQKIUWZXBTNB-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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